Methyl 3-aminothietane-3-carboxylate
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Overview
Description
Methyl 3-aminothietane-3-carboxylate is a sulfur-containing heterocyclic compound with significant potential in various fields of scientific research. This compound features a thietane ring, which is a four-membered ring containing one sulfur atom. The presence of both an amino group and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of derivatives of 3-aminothietane, including Methyl 3-aminothietane-3-carboxylate, often involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and typically occurs under kinetic control.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with the synthesis of thietane derivatives. Research into new effective methods for the production of derivatives of 3-aminothietane with various substituents at the nitrogen atom is ongoing .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminothietane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methyl 3-aminothietane-3-carboxylate has several applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Potential use in the study of sulfur-containing biomolecules.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-aminothietane-3-carboxylate exerts its effects is not well-documented. the presence of the thietane ring and the functional groups suggests that it can interact with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in redox reactions, while the amino and carboxylate ester groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Another sulfur-containing heterocyclic compound with similar functional groups.
3-Aminothietane-1,1-dioxide: A derivative of 3-aminothietane with an oxidized sulfur atom.
Uniqueness: Methyl 3-aminothietane-3-carboxylate is unique due to the presence of the thietane ring, which is less common compared to other sulfur-containing heterocycles like thiophene
Properties
IUPAC Name |
methyl 3-aminothietane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKKWZCIKFSFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CSC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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